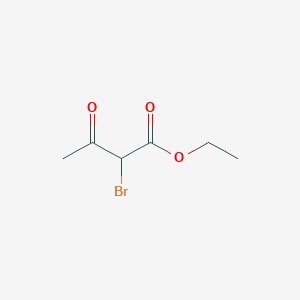

Ethyl 2-bromo-3-oxobutanoate

Description

Contextualizing α-Halogenated Carbonyl Compounds as Versatile Synthetic Intermediates

Within this class, α-brominated β-keto esters, such as ethyl 2-bromo-3-oxobutanoate, are particularly significant. The presence of two carbonyl groups (a ketone and an ester) flanking the α-brominated carbon enhances the reactivity and provides multiple sites for chemical modification. These compounds are pivotal building blocks for constructing more complex molecular architectures, especially various heterocyclic systems. mdpi.com The strategic placement of the bromine atom and the dicarbonyl functionality allows for a wide range of reactions, including substitutions, eliminations, and cyclizations. fiveable.melibretexts.org

Historical Development and Emerging Trends in this compound Chemistry

The synthesis of α-halogenated carbonyl compounds has been a subject of study for over a century, with early methods like the Hell-Volhard-Zelinsky reaction providing a foundational approach for the α-halogenation of carboxylic acids. iitk.ac.in The direct bromination of β-keto esters like ethyl acetoacetate (B1235776) has been a common method for preparing this compound. figshare.com Historically, reagents such as molecular bromine were widely used.

In recent years, a significant trend has been the development of milder, more selective, and environmentally benign brominating agents to improve the synthesis of compounds like this compound. scispace.com Modern synthetic protocols often employ reagents like N-bromosuccinimide (NBS), sometimes in the presence of catalysts such as silica-supported sodium bicarbonate, to achieve efficient and regioselective monobromination with high yields and under milder conditions. acs.orgresearchgate.netorganic-chemistry.org Another notable development is the use of bromodimethylsulfonium bromide (BDMS), which offers excellent yields without the need for a catalyst or chromatographic separation. acs.orgorganic-chemistry.org

Emerging trends in the application of this compound focus on its use in multicomponent reactions (MCRs). thieme-connect.comresearchgate.net MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. researchgate.net this compound has proven to be a valuable component in the synthesis of various heterocyclic structures, including substituted pyrazoles and pyrazolidine (B1218672) derivatives, which are often intermediates for agrochemicals and pharmaceuticals. researchgate.netgoogle.com

Scope and Strategic Research Trajectories in this compound Transformations

The scope of transformations involving this compound is extensive. It is a key precursor for the synthesis of a wide array of heterocyclic compounds. For instance, it reacts with thioamides to form thiazole (B1198619) derivatives, which are important structural motifs in medicinal chemistry. vulcanchem.com Its reaction with hydrazines can yield pyrazole (B372694) and pyrazolidinone systems. google.com Furthermore, the bromine atom can be readily displaced by various nucleophiles, and the dicarbonyl moiety can participate in condensation and cyclization reactions, making it a versatile tool for generating molecular diversity. nih.gov

Future research trajectories are likely to focus on several key areas. One promising direction is the development of new catalytic systems, including organocatalysts and transition-metal catalysts, to achieve asymmetric transformations of this compound. snnu.edu.cnuni-regensburg.de This would enable the stereocontrolled synthesis of chiral molecules, which is of paramount importance in drug discovery. Another area of focus will be the expansion of its use in novel multicomponent reactions to access increasingly complex and diverse molecular scaffolds efficiently. thieme-connect.comderpharmachemica.com The development of greener synthetic methods, utilizing non-toxic reagents and solvents and improving atom economy, will also continue to be a strategic priority. scispace.com For example, recent research has explored the use of vanadium pentoxide and hydrogen peroxide for chemoselective α-bromination in a biphasic system. scispace.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 609-13-2 ambeed.comambeed.comsigmaaldrich.com |

| Molecular Formula | C₆H₉BrO₃ guidechem.com |

| Molecular Weight | 209.04 g/mol |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 213°C |

| Density | 1.5 g/cm³ |

Table 2: Selected Modern Synthetic Methods for α-Bromination of β-Keto Esters

| Brominating Reagent | Catalyst/Conditions | Substrate Example | Key Advantages |

|---|---|---|---|

| Bromodimethylsulfonium bromide (BDMS) | 0-5 °C or room temp, no catalyst needed | Ethyl acetoacetate | Mild, regioselective, high yield, no chromatography needed. acs.orgorganic-chemistry.org |

| N-Bromosuccinimide (NBS) | Silica-supported NaHCO₃, room temp | Ethyl acetoacetate | Environmentally benign, high selectivity, mild conditions. researchgate.net |

| Vanadium pentoxide/H₂O₂ | Ammonium (B1175870) bromide, CH₂Cl₂-H₂O, 0.5°C | β-keto esters | Chemoselective, uses "green" oxidant. scispace.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKQTAWMMZMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Bromo 3 Oxobutanoate

Conventional Synthetic Approaches

Traditional methods for the synthesis of ethyl 2-bromo-3-oxobutanoate often involve the direct bromination of ethyl acetoacetate (B1235776) using common brominating agents. These approaches are well-established and widely used in many research and industrial settings.

Two-Step Bromination from Ethyl Acetoacetate utilizing N-Bromosuccinimide (NBS)

A prevalent method for the α-monobromination of β-ketoesters like ethyl acetoacetate involves the use of N-Bromosuccinimide (NBS). asianpubs.org NBS is favored over other brominating agents due to its availability and ease of handling. asianpubs.org The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2), at room temperature. asianpubs.org

The mechanism of allylic bromination with NBS involves several steps. It begins with the homolytic cleavage of the N-Br bond in NBS, initiated by light or heat, to form a bromine radical. chemistrysteps.commasterorganicchemistry.com This radical then abstracts an allylic hydrogen from the substrate, creating an allylic radical. chemistrysteps.com The hydrogen bromide (HBr) produced in this step reacts with NBS to generate a low concentration of molecular bromine (Br2). chemistrysteps.commasterorganicchemistry.com This in-situ generated Br2 is then captured by the allylic radical to yield the final brominated product. chemistrysteps.com This controlled generation of Br2 is advantageous as it minimizes competitive electrophilic addition to double bonds. masterorganicchemistry.com

To enhance the reaction's efficiency, a catalyst is often employed. Research has shown that p-Toluenesulfonic acid (p-TsOH) is an effective catalyst for this transformation. asianpubs.org In a typical procedure, ethyl acetoacetate is reacted with 1.1 equivalents of NBS in the presence of 0.2 equivalents of p-TsOH in dichloromethane at room temperature. asianpubs.org This method has been demonstrated to produce the desired this compound in high yields. asianpubs.org The use of p-TsOH as a catalyst has been found to be superior to other catalysts such as triethylamine (B128534) (Et3N), ammonium (B1175870) acetate (B1210297) (NH4OAc), and magnesium perchlorate (B79767) (Mg(ClO4)2) for this specific transformation. asianpubs.org

It is crucial to control the stoichiometry of NBS, as using an excess amount (more than 1.5 equivalents) can lead to the formation of dibrominated byproducts. asianpubs.org

Bromination with N-Halosuccinimides (NCS or NBS) in Polar Aprotic Solvents such as Dimethyl Sulfoxide (B87167) (DMSO)

The use of N-halosuccinimides, particularly N-bromosuccinimide (NBS), in polar aprotic solvents like dimethyl sulfoxide (DMSO) offers another route for the synthesis of α-haloketones. The DMSO-HBr system can facilitate the production of bromine and subsequent bromination reactions. mdpi.com In this system, DMSO acts as a mild oxidant for hydrobromic acid (HBr) to form molecular bromine. mdpi.comrsc.org This in-situ generation of bromine then reacts with the ketone to yield the α-bromoketone. mdpi.com

The reaction of aryl methyl ketones with HBr and DMSO has been shown to produce dimethyl aryl acylsulfonium bromides, confirming that bromination occurs within this system. mdpi.com This method is considered advantageous due to the high bromide-atom-economy and the low cost and accessibility of both DMSO and HBr. rsc.org

Advanced and Green Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods. researchgate.net

Microwave-Assisted α-Bromination Strategies

Microwave irradiation has been successfully employed to accelerate the α-bromination of carbonyl compounds. arabjchem.org This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to traditional heating methods. researchgate.net

An efficient method for the synthesis of α-bromoalkanones involves the reaction of carbonyl compounds with NBS catalyzed by p-toluenesulfonic acid (PTSA) under microwave irradiation. arabjchem.org This approach has been shown to be highly effective for the selective monobromination of a variety of aromatic and aliphatic carbonyl compounds. arabjchem.org The use of PTSA as a catalyst is crucial for the success of this reaction under microwave conditions. arabjchem.org

The efficiency and selectivity of microwave-assisted α-bromination can be significantly influenced by various reaction parameters, including the choice of solvent and the reaction temperature. For the α-bromination of acetophenone (B1666503) with NBS, a study on the effect of different solvents and temperatures under microwave irradiation revealed that acetonitrile (B52724) at 80°C resulted in a 46% conversion. arabjchem.org Further optimization of these parameters is crucial to achieve higher yields and selectivity for specific substrates. arabjchem.org

The general procedure for microwave-assisted hydrolysis, which can be adapted for bromination, involves mixing the ester, a base like potassium carbonate, and a solvent such as ethanol (B145695) in a microwave vessel. nih.gov The mixture is then heated with stirring under microwave irradiation at a specific temperature for a set duration. nih.gov This highlights the typical parameters that can be optimized for a given transformation.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Reagents | Catalyst | Solvent | Conditions | Key Advantages |

|---|---|---|---|---|---|

| Conventional Two-Step Bromination | Ethyl Acetoacetate, N-Bromosuccinimide (NBS) | p-Toluenesulfonic Acid (p-TsOH) | Dichloromethane (CH2Cl2) | Room Temperature | Well-established, high yields, easy handling of NBS. asianpubs.org |

| Bromination in Polar Aprotic Solvents | Ketone, N-Bromosuccinimide (NBS), Hydrobromic Acid (HBr) | - | Dimethyl Sulfoxide (DMSO) | - | High bromide-atom-economy, low-cost reagents. mdpi.comrsc.org |

| Microwave-Assisted α-Bromination | Carbonyl Compound, N-Bromosuccinimide (NBS) | p-Toluenesulfonic Acid (PTSA) | Acetonitrile | 80°C | Rapid, efficient, higher yields, cleaner reactions. researchgate.netarabjchem.org |

Mechanochemical Monobromination Techniques via Ball-Milling

Mechanochemical synthesis, particularly through ball-milling, has emerged as a green and efficient alternative for the synthesis of organic compounds. thieme-connect.com This solvent-free approach offers advantages such as short reaction times, high yields, and enhanced safety by avoiding hazardous solvents. thieme-connect.comrsc.org The application of ball-milling for the monobromination of active methylene (B1212753) compounds like ethyl 3-oxobutanoate (ethyl acetoacetate) represents a significant advancement in synthetic chemistry. thieme-connect.com

The combination of N-Bromosuccinimide (NBS) as a brominating agent with a solid acidic support like sulfonic acid-functionalized MCM-41 (MCM-41-SO3H) under mechanochemical conditions has proven highly effective for the regioselective α-monobromination of β-ketoesters. thieme-connect.com Ball-milling promotes the reaction between the solid reactants, and the acidic catalyst facilitates the process. thieme-connect.com

In a typical procedure, ethyl 3-oxobutanoate is subjected to ball-milling with NBS in the presence of MCM-41-SO3H. thieme-connect.com The solid support acts as a co-catalyst, significantly reducing the reaction time compared to the uncatalyzed reaction. thieme-connect.com For instance, the bromination of ethyl 3-oxobutanoate with NBS and MCM-41-SO3H under ball-milling conditions can be completed in as little as 5 minutes, affording this compound in high yield (94%). thieme-connect.com The use of a solid acid catalyst is crucial; in its absence, the reaction requires a considerably longer time to achieve a similar conversion. thieme-connect.com

Table 1: Effect of Catalyst on Ball-Milling Bromination of Ethyl 3-oxobutanoate

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| MCM-41-SO3H | 5 | 94 |

| None | >10 | Lower Conversion |

Data synthesized from information presented in the literature. thieme-connect.com

The kinetics of the mechanochemical bromination are notably influenced by the physical parameters of the ball-milling process, such as rotational frequency. thieme-connect.com Studies on similar substrates have shown that increasing the rotational frequency (e.g., from 20 to 30 Hz) can lead to a significant increase in product yield and a dramatic decrease in reaction time. thieme-connect.com This indicates that the reaction rate is dependent on the energy input into the system. The reaction using NBS under solvent-free conditions is highly regioselective, exclusively targeting the α-carbon (the active methylene group) of the β-ketoester. thieme-connect.comresearchgate.net

Under these solvent-free, solid-state conditions, the formation of dibrominated byproducts is minimized, leading to high selectivity for the desired monobrominated product. rsc.org The reaction proceeds cleanly, and the work-up is often simplified to a simple filtration and washing with water to remove the succinimide (B58015) byproduct, making the entire process more environmentally benign. rsc.org The high regioselectivity is attributed to the controlled reaction environment on the surface of the solid catalyst under solvent-free conditions, which favors the electrophilic attack at the enolized α-carbon of the ethyl 3-oxobutanoate. researchgate.net

Utility of Organic Ammonium Tribromides as Selective Brominating Agents

Organic ammonium tribromides (OATBs) have been established as effective and selective reagents for the bromination of active methylene groups in compounds like β-ketoesters. figshare.comresearchgate.net These reagents are generally stable, crystalline solids that are easier and safer to handle than molecular bromine. ias.ac.in Their use often allows for the maintenance of the desired stoichiometric ratio, leading to cleaner reactions. jcsp.org.pk Various OATBs, such as tetrabutylammonium (B224687) tribromide (TBATB), cetyltrimethylammonium tribromide (CTMATB), and the novel 1,10-(ethane-1,2-diyl)phenanthrolinediium bistribromide (EPDBT), have been successfully employed for this transformation. figshare.comacgpubs.orgresearchgate.net

A key advantage of OATBs is their high specificity for the active methylene group located between the two carbonyl functions of 1,3-dicarbonyl compounds. figshare.comresearchgate.net These reagents efficiently deliver bromine to the α-carbon, resulting in high yields of the monobrominated product. researchgate.net For example, the bromination of various β-ketoesters using EPDBT has been shown to afford the corresponding α-bromo derivatives in yields ranging from 80% to 96% within short reaction times. researchgate.net

The reaction is typically carried out under mild conditions, and often does not require the use of strong acids or bases as catalysts. organic-chemistry.org The selectivity of these reagents is a significant benefit, as they minimize the formation of over-brominated or other side products. organic-chemistry.org Solvent-free protocols, utilizing either thermal conditions or microwave irradiation, have also been developed for OATBs, further enhancing their appeal as green brominating agents. acgpubs.orgresearchgate.net

Table 2: Bromination of β-Ketoesters using Various Organic Ammonium Tribromides

| Substrate | Brominating Agent | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| Methyl acetoacetate | EPDBT | EtOAc, rt | 10 min | 96 |

| Ethyl acetoacetate | TBATB | Microwave (300W) | 45 s | 75 |

| Ethyl acetoacetate | CTMATB | Microwave (300W) | 25 s | 81 |

| Ethyl acetoacetate | TBATB | Thermal (80 °C) | 15 min | 78 |

| Ethyl acetoacetate | CTMATB | Thermal (80 °C) | 10 min | 80 |

Data synthesized from multiple sources. researchgate.netresearchgate.net

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Environmental Considerations

When comparing the mechanochemical ball-milling method with the use of organic ammonium tribromides for the synthesis of this compound, several factors related to efficiency, selectivity, and environmental impact come into play.

Efficiency: Both methods demonstrate high efficiency with excellent product yields, often exceeding 90%. thieme-connect.comresearchgate.net However, the reaction times can differ significantly. The ball-milling technique, particularly when catalyzed by MCM-41-SO3H, boasts extremely short reaction times, on the order of minutes. thieme-connect.com While microwave-assisted reactions with OATBs are also very rapid (seconds to minutes), conventional thermal methods may require longer periods. researchgate.net

Selectivity: Both pathways exhibit high regioselectivity for the α-monobromination of the active methylene group. thieme-connect.comorganic-chemistry.org The controlled nature of both the solid-state mechanochemical reaction and the reactivity of OATBs effectively suppresses the formation of dibrominated byproducts, a common issue with traditional methods using molecular bromine. thieme-connect.comorganic-chemistry.org

Environmental Considerations: Both methodologies offer significant environmental advantages over classical bromination procedures that often use hazardous molecular bromine and chlorinated solvents. nih.gov

Ball-Milling: This technique is inherently a green chemistry approach due to its solvent-free nature. thieme-connect.comrsc.org The work-up is simple and avoids the use of organic solvents, reducing waste generation. rsc.org

Chemical Reactivity and Transformation Pathways of Ethyl 2 Bromo 3 Oxobutanoate

Cyclization Reactions for Heterocyclic Ring System Construction

The bifunctional nature of ethyl 2-bromo-3-oxobutanoate makes it an ideal substrate for reactions with dinucleophiles, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds.

The synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant interest in medicinal chemistry, is a well-established application of this compound. researchgate.netrsc.org This transformation is typically achieved through the condensation with 2-aminopyridine derivatives.

The classical synthesis of the imidazo[1,2-a]pyridine core involves the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, such as this compound. researchgate.netnih.gov The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. This method is one of the most common and popular approaches for constructing this heterocyclic framework. researchgate.net

To enhance the efficiency and environmental friendliness of the synthesis of imidazo[1,2-a]pyridines, solvent-free and microwave irradiation conditions have been explored. researchgate.netresearchgate.net These methods offer significant advantages over traditional heating in organic solvents, including drastically reduced reaction times, cleaner reaction profiles, and higher yields. researchgate.netresearchgate.net

Microwave-assisted synthesis under solvent- and catalyst-free conditions has been shown to be a facile and efficient method for the condensation of 2-aminopyridines with α-bromoketones. researchgate.net The reactions are often completed in less than two minutes, providing the desired products in good to excellent yields. researchgate.netresearchgate.net This approach is considered environmentally benign due to the elimination of solvents and often leads to a simpler workup procedure. researchgate.net

| Condition | Typical Reaction Time | Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating in Solvent | Several hours | Moderate to Good | Traditional, well-established method |

| Microwave Irradiation (Solvent-Free) | < 2 minutes | Good to Excellent | Rapid, high-yielding, environmentally benign, simple workup researchgate.netresearchgate.net |

This compound is a key intermediate in the Hantzsch thiazole (B1198619) synthesis, reacting with thiourea or its derivatives to form 2-amino-1,3-thiazole ring systems. These structures are building blocks for medicinally important agents. tandfonline.comresearchgate.net

An efficient, one-pot procedure has been developed for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. tandfonline.comresearchgate.netresearchgate.net This method circumvents the need to isolate the often-unstable this compound intermediate. The process begins with the bromination of ethyl acetoacetate (B1235776) using N-bromosuccinimide (NBS) to generate this compound in situ. tandfonline.comresearchgate.net Subsequently, a thiourea derivative is added to the same reaction vessel, leading to cyclization and the formation of the final thiazole product. tandfonline.comresearchgate.net

| Entry | Thiourea Derivative (Substituent) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Thiourea (Unsubstituted) | 2 | 72 researchgate.net |

| 2 | N-Methylthiourea | 12 | 65 researchgate.net |

| 3 | N-Ethylthiourea | 12 | 68 researchgate.net |

| 4 | N-Allylthiourea | 12 | 61 researchgate.net |

| 5 | N-Phenylthiourea | 24 | 58 researchgate.net |

The formation of the thiazole ring from this compound and a thiourea derivative follows the general mechanism of the Hantzsch thiazole synthesis. The reaction pathway involves two key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thiourea attacking the electrophilic α-carbon of this compound, displacing the bromide ion. This forms an S-alkylated isothiouronium salt intermediate.

Cyclization and Dehydration: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the ketone carbonyl carbon. This is followed by a dehydration step, which results in the formation of the stable, aromatic 2-aminothiazole ring.

This cyclization process is a robust and widely used method for constructing the thiazole core structure. tandfonline.comresearchgate.net

Oxazole Ring System Formation

The synthesis of oxazoles, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, can be efficiently achieved using this compound. The α-bromoketone functionality is key to its reactivity in classic cyclocondensation reactions for heterocycle formation.

One of the fundamental methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylaminoketone. A variation of this, the Hantzsch oxazole synthesis, directly utilizes α-haloketones and amides. In this context, this compound can react with formamide to generate substituted oxazoles.

The reaction mechanism proceeds via initial N-alkylation of formamide by the α-bromoketone, forming an acylaminoketone intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the enol form of the ketone attacks the amide carbonyl. Subsequent dehydration of the resulting hemiaminal (oxazoline) intermediate yields the aromatic oxazole ring. When formamide is used, this pathway can lead to the formation of ethyl 2-formyloxazole-4-carboxylate, although the specific formyl substituent at the 2-position is less common and may require specific reagents or reaction conditions. More typically, the reaction of an α-haloketone with a primary amide yields a 2,4,5-trisubstituted oxazole. rsc.org

Modern synthetic methodologies have adapted classical reactions to improve efficiency, safety, and scalability. The synthesis of oxazoles from precursors like this compound can be performed in multi-step sequences or integrated into continuous flow systems. organic-chemistry.org

Continuous flow chemistry offers significant advantages, such as precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when dealing with reactive intermediates, and the potential for automated, scalable production. nih.gov For oxazole synthesis, a flow process could involve pumping a stream of this compound and an amide source, such as formamide, through a heated reactor coil. organic-chemistry.org This method can reduce reaction times and improve yields by maintaining optimal conditions and rapidly removing the product from the reaction zone. Such setups are particularly advantageous for reactions that are exothermic or involve unstable intermediates. rsc.org

Pyrazole (B372694) Derivative Synthesis via Condensation

Pyrazole heterocycles are widely present in pharmaceuticals and agrochemicals. The most common route to their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. organic-chemistry.orgbeilstein-journals.org

This compound, as a derivative of the 1,3-dicarbonyl compound ethyl acetoacetate, is a suitable substrate for this reaction. researchgate.net The reaction with a monosubstituted hydrazine, such as phenylhydrazine, proceeds through a [3+2] cyclocondensation. The process begins with the formation of a hydrazone intermediate by reaction with one of the carbonyl groups. This is followed by an intramolecular cyclization and subsequent elimination of water to form the stable aromatic pyrazole ring.

A challenge in the reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential formation of regioisomers. google.com The specific reaction conditions, including the solvent and the nature of the substituents on both reactants, can influence the regioselectivity of the cyclization. beilstein-journals.orggoogle.com

Asymmetric Transformations and Stereoselective Reactions

The development of asymmetric catalysis has enabled the synthesis of chiral molecules with high enantiomeric purity. This compound and its isomers serve as prochiral substrates in several important stereoselective reactions.

Organocatalytic Domino Michael/α-Alkylation Processes

Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. A notable application is the domino Michael/α-alkylation reaction, which can construct complex cyclic systems in a single, highly stereocontrolled step. nih.govdntb.gov.ua

In a key study, the reaction between ethyl 4-bromo-3-oxobutanoate (an isomer of the title compound) and α,β-unsaturated aldehydes was catalyzed by a chiral secondary amine. nih.govdntb.gov.uaresearchgate.net The catalytic cycle involves the formation of a chiral enamine from the aldehyde and the amine catalyst. This enamine then undergoes a stereoselective Michael addition to the bromo-ketoester. The resulting intermediate then cyclizes via an intramolecular α-alkylation, displacing the bromide and forming a five-membered ring. This process regenerates the catalyst and yields highly functionalized cyclopentanones with excellent enantioselectivity (93–99% ee). nih.govdntb.gov.ua

Table 1: Organocatalytic Domino Michael/α-Alkylation for Cyclopentanone Synthesis

| Entry | α,β-Unsaturated Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| 1 | Cinnamaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 85 | >25:1 | 93 |

| 2 | (E)-3-(2-Naphthyl)acrylaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 82 | >25:1 | 95 |

| 3 | (E)-3-(4-Nitrophenyl)acrylaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 90 | >25:1 | 96 |

Data synthesized from findings on the reaction of ethyl 4-bromo-3-oxobutanoate with various enals. nih.govunl.pt

Enantioselective Cyclopropanation Catalysis

Cyclopropane rings are important structural motifs in many biologically active compounds. nih.gov While the aforementioned domino reaction with bromoacetoacetate esters leads to cyclopentanones, a related pathway using bromomalonates under similar organocatalytic conditions yields cyclopropanes. nih.govresearchgate.net

The synthesis of cyclopropanes involving this compound often proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism. In this pathway, a nucleophile (like an enolate derived from a β-ketoester) adds to a Michael acceptor (an electron-deficient alkene). The resulting enolate intermediate then undergoes an intramolecular S N 2 reaction, with the bromide acting as a leaving group, to close the three-membered ring. While organocatalytic MIRC reactions with this compound are plausible, metal-catalyzed reactions, particularly with rhodium or copper catalysts and diazo compounds, are more commonly reported for cyclopropanation. nih.govresearchgate.net For instance, the reaction of alkenes with ethyl diazoacetate, catalyzed by a chiral rhodium complex, can produce cyclopropanes with high cis-selectivity. nih.gov

Control of Diastereoselectivity and Enantioselectivity in Chiral Syntheses

The control of stereochemistry is a fundamental challenge in organic synthesis, particularly when creating complex molecules with specific biological functions. While direct examples detailing the stereoselective applications of this compound are not extensively documented in the provided research, the principles of controlling diastereoselectivity and enantioselectivity can be understood from studies on analogous β-ketoester compounds. These strategies are crucial for synthesizing chiral molecules with a high degree of purity.

One established method for inducing stereoselectivity involves the use of chiral auxiliaries. For instance, in a study involving a similar compound, ethyl-2-methyl-3-oxobutanoate, chiral amines were used to generate enantiopure enamines. mdpi.com This enamine, now containing a chiral center, can then react with an electrophile. The steric hindrance and electronic properties of the chiral auxiliary guide the electrophile to attack from a specific face, leading to the preferential formation of one enantiomer over the other. After the reaction, the chiral auxiliary can be cleaved to yield the desired chiral α-substituted β-ketoester. This approach, when applied to this compound, would involve the formation of a chiral enamine intermediate to direct subsequent transformations with stereocontrol.

Another powerful strategy for achieving high enantioselectivity is the use of biocatalysis. Enzymes, such as reductases from microorganisms like Saccharomyces cerevisiae (Baker's yeast), are highly effective chiral catalysts. In the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate, a related halo-ester, microbial reductases were employed to reduce the keto group to a hydroxyl group with exceptional enantioselectivity. nih.gov Specific enzymes can be selected to produce either the (S) or (R) enantiomer exclusively. nih.gov This enzymatic reduction approach could be applied to the ketone moiety of this compound to produce chiral β-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.

These methods highlight two distinct but powerful strategies—chiral auxiliaries and biocatalysis—that are representative of the approaches used to control diastereoselectivity and enantioselectivity in syntheses involving versatile substrates like β-ketoesters.

Diverse Applications as a Precursor in Complex Organic Synthesis

This compound is a versatile building block in organic chemistry due to its multiple reactive sites: an ester, a ketone, and a bromine atom at the alpha position to the ester. This functionality allows it to serve as a precursor in a wide array of complex molecular syntheses.

Intermediate in Multistep Synthesis of Pharmacologically Relevant Scaffolds (e.g., Febuxostat and Analogues)

This compound is a key intermediate in the synthesis of pharmacologically significant molecules, most notably Febuxostat. Febuxostat is a potent non-purine selective inhibitor of xanthine oxidase, used in the treatment of hyperuricemia and gout. derpharmachemica.com The core of the Febuxostat molecule is a substituted thiazole ring, and the construction of this ring frequently employs an α-halo carbonyl compound in a classic reaction known as the Hantzsch thiazole synthesis. bepls.comnih.gov

In the synthesis of Febuxostat, a thioamide derivative, such as 3-cyano-4-isobutoxybenzothioamide, is reacted with an ethyl α-halo-acetoacetate. derpharmachemica.com While many documented syntheses specify the use of the chloro-analogue (ethyl 2-chloro-3-oxobutanoate), the bromo-analogue is a highly suitable equivalent due to the similar reactivity of the carbon-halogen bond in this context. nih.govepo.org The reaction proceeds via a cyclocondensation mechanism where the sulfur atom of the thioamide attacks the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. youtube.com This transformation efficiently constructs the central heterocyclic scaffold of Febuxostat. derpharmachemica.com

Table 1: Hantzsch Thiazole Synthesis Step in Febuxostat Production

| Reactant 1 | Reactant 2 | Key Transformation | Product Scaffold |

|---|

Precursor for Advanced Transition Metal Complexes (e.g., Nickel Complexes)

The β-ketoester functionality within this compound makes it a suitable precursor for engaging with transition metals. β-Keto esters can be deprotonated to form enolates, which are excellent ligands for metal ions, forming stable chelate complexes or acting as key intermediates in catalytic cycles.

While the direct synthesis of stable, isolated nickel complexes from this compound is not widely detailed, its role in nickel-catalyzed reactions highlights its utility as a precursor to transient nickel-containing species. For example, β-keto esters have been used in nickel-catalyzed α-amidation reactions. nih.gov In such a process, a nickel catalyst, like nickelocene, facilitates the coupling of the β-keto ester enolate with an amide source. nih.gov This demonstrates the capacity of the β-keto ester to coordinate with the nickel center, forming a nickel enolate intermediate that is crucial for the carbon-nitrogen bond-forming step.

Furthermore, complexes of other transition metals, such as palladium, are readily formed from β-keto esters. Palladium catalysts react with allyl β-keto esters to generate π-allylpalladium enolates, which are versatile intermediates for various transformations like aldol (B89426) condensations and Michael additions. nih.gov This well-established reactivity with palladium underscores the general principle that the enolate derived from this compound can act as a ligand or intermediate in transition metal catalysis, including with nickel, which shares many catalytic properties with palladium.

Table 2: Reactivity of β-Keto Esters with Transition Metals

| Metal Catalyst | β-Keto Ester Derivative | Intermediate Species | Application |

|---|---|---|---|

| Nickelocene | Generic β-Keto Ester | Nickel Enolate | α-Amidation nih.gov |

Utility in Developing New Synthetic Methodologies for Nitrogen and Sulfur Heterocycles

The development of efficient methods for constructing heterocyclic rings is a cornerstone of medicinal and materials chemistry. This compound, as a classic α-haloketone derivative, is a valuable tool for synthesizing heterocycles containing nitrogen and sulfur atoms. nih.gov

The most prominent example of its utility is the Hantzsch thiazole synthesis, a robust and reliable method for creating thiazole rings. bepls.comresearchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. youtube.com The versatility of this synthesis allows for the creation of a wide variety of substituted thiazoles by simply changing the thioamide component. This methodology is highly regioselective, consistently producing the 2,4-substituted thiazole isomer. nih.gov The reaction of this compound with an unsubstituted thioamide, for instance, would yield a 2-unsubstituted-4-methyl-5-ethoxycarbonylthiazole.

Beyond thiazoles, the reactivity of α-haloketones extends to the synthesis of other N/S heterocycles. They can react with a range of nucleophiles containing nitrogen and sulfur to form various five- and six-membered rings. nih.gov This fundamental reactivity makes this compound a key building block for exploring new synthetic routes to novel heterocyclic systems, which are often sought for their unique biological activities and material properties. openmedicinalchemistryjournal.com

Table 3: Synthesis of Heterocycles using this compound

| Nucleophile | Heterocyclic Product | Synthetic Methodology |

|---|---|---|

| Thioamide | Thiazole | Hantzsch Synthesis researchgate.net |

Mechanistic Investigations and Kinetic Analyses

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The chemical transformations of Ethyl 2-bromo-3-oxobutanoate and related α-bromo esters are governed by several fundamental reaction mechanisms. The presence of a bromine atom, a good leaving group, on the carbon adjacent to a carbonyl group makes the compound highly reactive towards nucleophiles. chemshuttle.com

Nucleophilic Substitution: A primary reaction pathway for this compound is nucleophilic substitution at the α-carbon (C2). Given that this is a secondary carbon, the reaction can proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. This mechanism is characteristic of the synthesis of similar compounds, such as the bromination of ethyl 2-hydroxybutanoate, which proceeds via an SN2 pathway where a hydroxyl group is replaced by bromine.

Ester Hydrolysis (Saponification): Like other esters, this compound can undergo hydrolysis. Under basic conditions, this reaction is known as saponification. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester group. youtube.com This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt). In the final step, the highly basic ethoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion.

Under acidic conditions, the hydrolysis mechanism begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). youtube.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule, a weak nucleophile. Following a series of proton transfers, an ethanol (B145695) molecule is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst. youtube.comlibretexts.org

Kinetic Studies on Reaction Rates and Pathway Selection

While specific kinetic data for this compound is not extensively documented in readily available literature, detailed kinetic studies on closely related α-bromo esters, such as ethyl 2-bromoisobutyrate, provide significant insights into the factors governing reaction rates. researchgate.net

For the hydrolysis of these esters in a two-phase medium, kinetic models have been developed to derive rate equations and determine intrinsic rate constants. researchgate.net Research on the hydrolysis of ethyl 2-bromoisobutyrate has shown that the reaction rate is significantly influenced by the concentration of reactants and catalysts. For instance, the rate of hydrolysis increases with higher concentrations of strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH). researchgate.net Conversely, the presence of weaker bases like sodium carbonate (Na₂CO₃) or compounds like phenol (B47542) can retard the reaction rate. researchgate.net These observations allow for the selection of reaction pathways and the optimization of conditions to favor desired products.

The table below summarizes the observed effects of various chemical species on the hydrolysis rate of a structurally similar α-bromo ester, ethyl 2-bromoisobutyrate. researchgate.net

| Reagent/Catalyst | Role/Effect on Reaction Rate | Rationale |

| Potassium Hydroxide (KOH) | Increases Rate | Acts as a strong nucleophile (OH⁻) for hydrolysis. |

| Sodium Hydroxide (NaOH) | Increases Rate | Acts as a strong nucleophile (OH⁻) for hydrolysis. |

| Tetrabutylammonium (B224687) Bromide (TBAB) | Increases Rate | Acts as a phase-transfer catalyst, transporting OH⁻ from the aqueous to the organic phase. |

| Sodium Carbonate (Na₂CO₃) | Retards Rate | A weaker base, resulting in a lower concentration of effective nucleophiles compared to strong hydroxides. |

| Phenol (C₆H₅OH) | Retards Rate | Competes with the hydrolysis reaction, potentially consuming the base. |

Role of Catalysts and Reaction Environments in Mechanistic Pathways

Catalysts and the reaction environment play a pivotal role in directing the mechanistic pathways of reactions involving this compound and its analogues.

Phase-Transfer Catalysis (PTC): In reactions involving reactants in immiscible phases (e.g., an aqueous solution of a base and an organic solution of the ester), phase-transfer catalysts are crucial. For the hydrolysis of ethyl 2-bromoisobutyrate, tetrabutylammonium bromide (TBAB) serves this function. researchgate.net The quaternary ammonium (B1175870) cation (Bu₄N⁺) pairs with the hydroxide anion (OH⁻) from the aqueous phase, forming an ion pair that is soluble in the organic phase. This allows the hydroxide ion to access and react with the ester, significantly accelerating the reaction that would otherwise be limited to the interface between the two phases. researchgate.net

Acid/Base Catalysis: As detailed in the mechanisms section, both acids and bases are effective catalysts for ester hydrolysis. Strong mineral acids (e.g., H₂SO₄) provide the hydronium ions (H₃O⁺) necessary to activate the ester for nucleophilic attack by water. libretexts.org Strong bases (e.g., KOH) provide the hydroxide ions that act as powerful nucleophiles. researchgate.net

| Catalyst / Environment | Reaction Type | Role |

| Strong Acids (e.g., H₂SO₄) | Ester Hydrolysis | Protonates the carbonyl oxygen, activating the ester for nucleophilic attack. |

| Strong Bases (e.g., KOH) | Ester Hydrolysis (Saponification) | Provides a strong nucleophile (OH⁻) for direct attack on the carbonyl carbon. |

| Tetrabutylammonium Bromide (TBAB) | Two-Phase Hydrolysis | Phase-transfer catalyst; transports the nucleophile (OH⁻) into the organic phase. |

| Excess Water | Hydrolysis | Acts as a reactant and shifts the equilibrium to favor hydrolysis products. |

| Excess Ethanol | Esterification | Acts as a reactant and solvent, shifting the equilibrium to favor ester formation. |

Stereochemical Analysis of Intermediates and Transition States

This compound possesses a chiral center at the C2 position—the carbon atom bonded to the bromine, the ethyl ester group, the acetyl group, and a hydrogen atom. Consequently, reactions occurring at this center can have significant stereochemical outcomes.

When a nucleophilic substitution reaction takes place at this chiral center via an SN2 mechanism, an inversion of stereochemical configuration is expected. The SN2 transition state involves the incoming nucleophile attacking from the side opposite to the leaving group (bromide). This "backside attack" forces the other three substituents on the carbon to invert, similar to an umbrella turning inside out in the wind. Therefore, if the starting material were a single enantiomer (e.g., the (R)-enantiomer), the product would be the corresponding (S)-enantiomer.

If a reaction were to proceed through a mechanism involving a planar intermediate, such as an SN1 reaction (forming a planar carbocation) or a reaction involving an enolate, the stereochemical outcome would be different. The formation of a planar intermediate would allow a subsequent nucleophilic attack to occur from either face of the plane. This would typically result in a racemic mixture (an equal mixture of both enantiomers) if the chiral center is the only one in the molecule, or a mixture of diastereomers if other stereocenters are present.

The specific stereochemical fate of a reaction involving this compound is thus intrinsically linked to the prevailing reaction mechanism, which in turn is dictated by the reaction conditions, the nature of the nucleophile, and the solvent.

Advanced Spectroscopic Characterization in Research Endeavors

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 2-bromo-3-oxobutanoate in solution. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can deduce the electronic environment and spatial relationships of individual atoms.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the molecule. The spectrum of this compound shows four distinct signals, corresponding to the four unique proton environments. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern reveals the number of neighboring protons.

The methine proton (CHBr) appears as a singlet at approximately 4.70 ppm. blogspot.com The downfield shift is attributed to the deshielding effects of the adjacent bromine atom and the two carbonyl groups. The protons of the acetyl methyl group (CH₃CO) also appear as a singlet, typically around 2.45 ppm. blogspot.com The ethyl ester group gives rise to two signals: a quartet at approximately 4.25 ppm corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet at around 1.27 ppm for the terminal methyl protons (-OCH₂CH₃). blogspot.com The quartet pattern is due to coupling with the three protons of the adjacent methyl group, and the triplet is due to coupling with the two protons of the methylene group.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH(Br)- | 4.70 | Singlet (s) | N/A | 1H |

| -OCH₂CH₃ | ~4.25 | Quartet (q) | ~7.1 | 2H |

| CH₃CO- | 2.45 | Singlet (s) | N/A | 3H |

| -OCH₂CH₃ | 1.27 | Triplet (t) | ~7.1 | 3H |

Carbon-13 NMR (¹³C NMR) is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum.

The spectrum shows six signals, confirming the presence of six distinct carbon environments. blogspot.com The two carbonyl carbons are the most deshielded, appearing furthest downfield. The ketone carbonyl (C=O) resonates at approximately 198 ppm, while the ester carbonyl (O-C=O) is found at around 163 ppm. blogspot.com The carbon atom bonded to the bromine (C-Br) appears at about 55 ppm. blogspot.com The methylene carbon of the ethyl group (-OCH₂) is observed at approximately 67 ppm. blogspot.com The two methyl carbons appear furthest upfield; the acetyl methyl carbon (CH₃CO-) resonates at around 26.3 ppm, and the terminal methyl carbon of the ethyl group (-OCH₂CH₃) is found at approximately 15 ppm. blogspot.com

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃C O- | 198.0 |

| -C (=O)O- | 163.0 |

| -OC H₂CH₃ | 67.0 |

| -C H(Br)- | 55.0 |

| C H₃CO- | 26.3 |

| -OCH₂C H₃ | 15.0 |

The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the transfer of nuclear spin polarization between atoms that are close in space, typically within 5 Å. docbrown.info Two-dimensional NOE spectroscopy (NOESY) experiments are particularly powerful for determining the stereochemistry and conformation of molecules. docbrown.info

For this compound, which possesses a chiral center at the C2 position, NOE experiments can be used to assign the relative configuration. By irradiating specific protons and observing which other protons show an enhancement, one can map the spatial proximity of different groups. For instance, a NOESY experiment could reveal through-space correlations between the methine proton at C2 and the protons of either the acetyl methyl group or the ethyl ester group. Such correlations would help to define the preferred conformation of the molecule in solution and could be used to differentiate between diastereomers if a second chiral center were present.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present.

The IR spectrum of this compound is characterized by two strong, distinct absorption bands in the carbonyl region. blogspot.com The band at approximately 1745 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration. blogspot.com The second band, appearing at a slightly lower wavenumber of around 1718 cm⁻¹, corresponds to the ketone carbonyl stretch. blogspot.com The presence of these two sharp peaks is definitive evidence for the β-keto ester functionality. Additionally, C-H stretching vibrations for the alkyl portions of the molecule are observed in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 650 cm⁻¹.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch | 1745 | Ester |

| C=O Stretch | 1718 | Ketone |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to confirm the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₆H₉BrO₃), the molecular weight is 209.04 g/mol . A key feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity at m/z 209 and 211. This characteristic isotopic pattern is definitive for a molecule containing one bromine atom, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for a β-keto ester would include the loss of the ethoxy radical (-•OCH₂CH₃, 45 Da) or the entire ethoxycarbonyl group. Another prominent fragmentation is the alpha-cleavage adjacent to the ketone, leading to the formation of a stable acetyl cation (CH₃CO⁺) with an m/z of 43. Analysis of these fragments allows for the unambiguous verification of the molecular structure.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Predictions and Validation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to predict and validate the mechanisms of organic reactions, including those involving α-haloketones and β-keto esters, which are structurally related to Ethyl 2-bromo-3-oxobutanoate.

DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves locating and characterizing the geometries of transition states and intermediates. For instance, in reactions of α-haloketones with nucleophiles, DFT studies have been instrumental in elucidating the competition between different mechanistic pathways, such as direct nucleophilic substitution (SN2) and other more complex routes. up.ac.za These calculations can provide the activation energies for each step, allowing for a prediction of the most likely reaction mechanism.

For a hypothetical reaction of this compound with a nucleophile, DFT could be employed to model the transition state of the SN2 displacement of the bromide ion. The calculated activation energy would be a key predictor of the reaction rate.

Illustrative DFT Calculated Activation Energies for a Hypothetical SN2 Reaction

| Nucleophile | Solvent | DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) |

| Cyanide (CN⁻) | Acetonitrile (B52724) | B3LYP | 6-311+G(d,p) | 15.2 |

| Azide (N₃⁻) | DMSO | M06-2X | def2-TZVP | 18.5 |

| Methoxide (CH₃O⁻) | Methanol | ωB97X-D | cc-pVTZ | 12.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from DFT calculations.

Molecular Modeling and Simulation of Reaction Pathways and Intermediate Structures

Molecular modeling and simulation techniques allow for the visualization and analysis of the dynamic processes that occur during a chemical reaction. By simulating the trajectory of molecules over time, researchers can gain a deeper understanding of reaction pathways and the structures of transient intermediates.

In the context of reactions involving β-keto esters, molecular modeling can be used to study the formation and stability of enolate intermediates. nih.gov The geometry of these enolates is crucial in determining the stereochemical outcome of subsequent reactions. For this compound, the formation of an enolate by deprotonation at the α-carbon would lead to a planar intermediate whose facial accessibility to electrophiles can be modeled.

Simulations can also reveal the role of the solvent in stabilizing intermediates and transition states. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more accurate picture of the reaction environment compared to implicit solvent models.

Illustrative Geometrical Parameters of a Modeled Enolate Intermediate

| Parameter | Value |

| C=C Bond Length | 1.35 Å |

| C-O Bond Length | 1.28 Å |

| O-C-C Bond Angle | 121.5° |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for enolate structures.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Catalytic Systems

Computational chemistry is particularly valuable for predicting the outcomes of catalytic reactions, where subtle interactions between the substrate, catalyst, and reagents determine the product distribution. For reactions involving this compound, computational methods can predict its reactivity towards different reagents and the regioselectivity and stereoselectivity of the transformations.

Reactivity: Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can explain and predict chemical reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound and a reacting partner can indicate the feasibility and nature of their interaction.

Regioselectivity: In reactions where there are multiple possible sites of attack, such as the alkylation of an enolate, computational models can predict which site is more likely to react. researchgate.net By calculating the energies of the different possible transition states, the preferred reaction pathway and thus the major regioisomer can be identified.

Stereoselectivity: The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. For catalytic asymmetric reactions, molecular modeling can be used to build models of the catalyst-substrate complex and analyze the non-covalent interactions that lead to the preferential formation of one enantiomer over the other.

Illustrative Predicted Selectivities for a Catalyzed Alkylation Reaction

| Catalyst | Predicted Regioselectivity (C- vs. O-alkylation) | Predicted Enantiomeric Excess (ee%) |

| Chiral Lewis Acid A | 95:5 | 92% (R) |

| Chiral Phase-Transfer Catalyst B | 80:20 | 85% (S) |

| Organocatalyst C | >99:1 | 97% (R) |

Note: The data in this table is hypothetical and for illustrative purposes only, showcasing the predictive power of computational models in catalysis.

Elucidation of Chiral Induction Mechanisms through Computational Approaches

Understanding the mechanism of chiral induction is a central goal in asymmetric catalysis. Computational approaches provide a detailed picture of how a chiral catalyst transfers its stereochemical information to the substrate during a reaction.

For a prochiral molecule like this compound, a chiral catalyst can create a chiral environment that favors the approach of a reagent from one face of the molecule over the other. nih.gov Computational studies can model the transition state assembly of the substrate, catalyst, and reagent, identifying the key steric and electronic interactions that are responsible for the observed enantioselectivity.

By analyzing the geometries and energies of the competing transition states leading to the (R) and (S) products, the origin of chiral induction can be pinpointed. These insights are invaluable for the rational design of new and more effective chiral catalysts. For example, computational models can predict how modifications to the catalyst structure will affect the enantioselectivity of the reaction, guiding synthetic efforts in the laboratory.

Applications in Advanced Organic Synthesis Research and Methodology Development

Strategic Building Block for Diverse Heterocyclic Systems

Ethyl 2-bromo-3-oxobutanoate serves as a foundational building block for the synthesis of a multitude of heterocyclic systems, which are core scaffolds in numerous natural products and pharmaceutical agents. Its ability to participate in various cyclization reactions makes it a go-to reagent for synthetic chemists.

One of the most prominent applications of this compound is in the renowned Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone, such as this compound, with a thiourea derivative to yield substituted thiazoles. nih.gov The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the carbon bearing the bromine atom, leading to an intermediate that subsequently cyclizes to form the thiazole ring. nih.gov This methodology is highly valued for its reliability and the diversity of thiazole derivatives it can produce. Research has shown that variations in the thiourea component allow for the introduction of a wide range of substituents, leading to libraries of thiazole compounds with diverse electronic and steric properties. nih.govanalis.com.my

Beyond thiazoles, this compound and its analogs are instrumental in the synthesis of other important heterocyclic systems. For instance, its reaction with amidines can lead to the formation of substituted imidazoles. researchgate.net Furthermore, derivatives of this compound have been utilized in the synthesis of 1,4-benzoxazines and pyrrole-2-ones, highlighting its versatility as a synthon for various five- and six-membered heterocyclic rings. researchgate.net The reactivity of its dual electrophilic sites—the carbon attached to the bromine and the carbonyl carbons—allows for sequential or one-pot reactions to construct these intricate ring systems.

Table 1: Heterocyclic Systems Synthesized from this compound and its Analogs

| Heterocyclic System | Co-reactant | Key Reaction Type |

|---|---|---|

| Thiazoles | Thiourea derivatives | Hantzsch Synthesis nih.govanalis.com.my |

| Imidazoles | Amidines | Condensation/Cyclization researchgate.net |

| 1,4-Benzoxazines | 2-aminophenols | Substitution/Cyclization researchgate.net |

| Pyrrole-2-ones | Anilines | Condensation/Cyclization researchgate.net |

The true power of this compound as a building block is realized in its contribution to the development of complex molecular architectures. Heterocyclic compounds synthesized from this precursor often serve as key fragments in the total synthesis of natural products and complex drug molecules. For example, the thiazole ring is a common motif in a variety of biologically active natural products, including epothilones (anticancer agents) and bleomycin (an antibiotic).

By providing a reliable and efficient route to these fundamental heterocyclic cores, this compound enables chemists to construct more elaborate and intricate molecular structures. The functional groups inherent in the products derived from this bromo-ester, such as the ester and keto groups, offer convenient handles for further chemical transformations. This allows for the elaboration of the initial heterocyclic scaffold into more complex and functionally diverse molecules. The synthesis of di-, tri-, and tetrathiazole moieties from α-bromoketone derivatives showcases how these building blocks can be linked to create extended and complex systems. mdpi.com

Critical Intermediate in Medicinal Chemistry Research and Drug Scaffold Development

The heterocyclic scaffolds readily accessible from this compound are of immense interest in medicinal chemistry due to their prevalence in a vast number of therapeutic agents. The thiazole nucleus, for instance, is a privileged scaffold, meaning it is a structural motif that is frequently found in bioactive compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties. nih.gov

Similarly, pyrimidine derivatives, which can also be synthesized using precursors derived from β-ketoesters, are fundamental components of nucleic acids and are found in numerous drugs, including antiviral and anticancer agents. nih.govnih.gov Research into novel pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR) in cancer therapy highlights the ongoing importance of these scaffolds. nih.gov

This compound, by providing an efficient entry point to these and other medicinally relevant heterocyclic systems, plays a critical role as an intermediate in the discovery and development of new drug candidates. The ability to readily synthesize libraries of derivatives allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug leads.

Table 2: Biological Activities of Heterocyclic Scaffolds Derived from this compound Precursors

| Heterocyclic Scaffold | Biological Activity |

|---|---|

| Thiazoles | Anti-inflammatory, Analgesic, Antioxidant, Anticancer analis.com.mynih.gov |

| Pyrimidines | Anticancer, Antiviral, EGFR Inhibition nih.govnih.gov |

Catalyst for Innovation in General Organic Synthesis Methodologies

While not a catalyst in the traditional sense, the utility of this compound in multicomponent reactions (MCRs) has contributed to the advancement of synthetic methodologies that prioritize efficiency and atom economy. MCRs, such as the Hantzsch pyridine and thiazole syntheses, involve the combination of three or more reactants in a single step to form a complex product, thereby minimizing the number of synthetic operations and purification steps. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgthermofisher.com

The reliable and predictable reactivity of this compound in these reactions has made it a valuable tool for exploring new MCRs and for optimizing existing ones. The development of one-pot syntheses for various dihydropyridine derivatives, which are important calcium channel blockers, is a testament to the ongoing innovation in this area. beilstein-journals.orgthermofisher.com These methodological advancements, spurred by the availability and reactivity of building blocks like this compound, are pushing the boundaries of synthetic efficiency.

Contribution to Principles of Green Chemistry through Optimized Syntheses

In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methods. This compound has found application in a number of synthetic strategies that align with these principles, including one-pot reactions, the use of environmentally benign solvents, and solvent-free reaction conditions.

The Hantzsch synthesis, a key application of this compound, has been adapted to be more environmentally friendly. Researchers have explored conducting this reaction in aqueous micelles, which reduces the need for volatile organic solvents. organic-chemistry.org Furthermore, the development of solvent-free Hantzsch reactions, sometimes facilitated by microwave irradiation or the use of solid-supported catalysts, represents a significant step towards greener synthetic protocols. wikipedia.org These methods not only reduce waste but can also lead to shorter reaction times and higher yields.

The use of this compound in one-pot multicomponent reactions, as discussed previously, also aligns with the principles of green chemistry by increasing atom economy and reducing the number of synthetic steps and associated waste. By being amenable to these more sustainable synthetic approaches, this compound continues to be a relevant and valuable tool for the modern organic chemist who is conscious of the environmental impact of their work.

Future Research Directions and Unexplored Avenues in Ethyl 2 Bromo 3 Oxobutanoate Chemistry

Discovery and Development of Novel Reaction Pathways and Catalytic Systems

The exploration of new catalytic systems is paramount for unlocking the full synthetic potential of Ethyl 2-bromo-3-oxobutanoate. Future research will likely focus on moving beyond classical reactions towards more sophisticated and selective transformations.

Asymmetric Catalysis: A significant area of opportunity lies in the development of catalytic asymmetric reactions. The chiral centers that can be generated from this molecule are of high value, particularly in pharmaceutical synthesis. While some asymmetric reductions of related β-keto esters have been achieved using biocatalysts like yeasts or ruthenium-based catalysts, direct asymmetric transformations on this compound remain a fertile ground for research. researchgate.netresearchgate.net Future work could focus on developing chiral Lewis acid or organocatalytic systems to control the stereochemistry of nucleophilic additions or substitutions, providing enantiomerically enriched products.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. diva-portal.orgalbany.edu The carbon-bromine bond in this compound is susceptible to reduction by a photoredox catalyst to generate a carbon-centered radical. This radical could then participate in a variety of C-C and C-heteroatom bond-forming reactions, such as Giese additions to electron-deficient alkenes or cross-coupling reactions, opening pathways that are complementary to traditional ionic mechanisms. Similarly, electrocatalysis provides a reagent-free method to initiate redox reactions, offering a green alternative for activating the molecule.

C-H Activation: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering more atom-economical routes to complex molecules. ethernet.edu.etnih.gov Future research could explore transition-metal-catalyzed reactions that couple the α-carbon of this compound with unactivated C-H bonds in various coupling partners. Success in this area would significantly shorten synthetic routes to highly functionalized products by bypassing the need for pre-functionalized starting materials.

| Catalytic Strategy | Potential Transformation with this compound | Expected Advantage |

| Asymmetric Catalysis | Enantioselective alkylation or aldol (B89426) reactions. | Access to chiral building blocks for pharmaceuticals. |

| Photoredox Catalysis | Radical addition to alkenes/alkynes; Cross-coupling. | Mild reaction conditions, novel reactivity. diva-portal.org |

| C-H Activation | Direct coupling with arenes or heteroarenes. | Increased atom economy, shorter synthetic routes. nih.gov |

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of this compound chemistry with advanced synthetic hardware and software is a key direction for improving efficiency, reproducibility, and the speed of discovery.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, time), enhanced safety, and ease of scalability. researchgate.net The high reactivity of this compound makes it an excellent candidate for flow synthesis, where reactive intermediates can be generated and consumed in situ, minimizing decomposition and side reactions. Future research could focus on developing multi-step flow sequences involving this reagent for the telescoped synthesis of active pharmaceutical ingredients or other high-value targets.

Automated Synthesis and Machine Learning: Automated synthesis platforms, often referred to as "chemputers," can perform numerous reactions in parallel, accelerating the discovery and optimization of new chemical transformations. synthiaonline.comresearchgate.net These platforms can be coupled with machine learning algorithms to intelligently explore reaction parameter space. beilstein-journals.orgnih.govbohrium.com this compound, as a versatile building block, could be a core component in automated library synthesis. Machine learning models could be trained on data from reactions involving this compound to predict optimal conditions (catalyst, solvent, temperature) for desired outcomes, significantly reducing the experimental burden and accelerating the development of new synthetic methods. nih.gov

| Technology | Application with this compound | Future Prospect |

| Flow Chemistry | Multi-step synthesis of heterocycles or drug intermediates. | Safer, scalable, and more efficient production. researchgate.net |

| Automated Synthesis | High-throughput screening of reaction conditions and library synthesis. | Rapid discovery of new reactions and optimized protocols. synthiaonline.com |

| Machine Learning | In silico prediction of reaction outcomes and optimization of parameters. | Accelerated development cycles and reduced experimental waste. beilstein-journals.orgnih.gov |

Further Development of Sustainable and Environmentally Benign Synthetic Protocols

Green chemistry principles are increasingly guiding synthetic strategy. Future research on this compound will undoubtedly prioritize the development of more sustainable methods.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. While biocatalytic reductions of related ketones are known, the broader application of enzymes in reactions with this compound is a largely unexplored area. researchgate.net Future work could involve screening for or engineering enzymes (e.g., dehalogenases, transaminases, C-C bond-forming enzymes) that can accept this compound as a substrate. This could lead to highly selective and environmentally friendly routes to chiral alcohols, amines, and other valuable derivatives.

Green Solvents and Catalysts: The development of reactions that proceed in green solvents like water, ethanol (B145695), or ionic liquids is a major goal. researchgate.netnih.govnih.gov For instance, multicomponent reactions (MCRs) in aqueous media to synthesize complex heterocycles are highly desirable. researchgate.net Research could focus on adapting known reactions of this compound to these solvent systems. Furthermore, replacing homogeneous metal catalysts with recoverable heterogeneous catalysts or non-toxic organocatalysts would significantly improve the environmental profile of its synthetic applications.

| Sustainability Approach | Implementation for this compound | Environmental Benefit |

| Biocatalysis | Enantioselective reduction or substitution using whole cells or isolated enzymes. | Use of water as solvent, high selectivity, biodegradable catalysts. researchgate.net |

| Green Solvents | Performing reactions in water, ethanol, or bio-based solvents. | Reduced use of volatile and toxic organic solvents. nih.gov |

| Heterogeneous Catalysis | Use of solid-supported catalysts for easier separation and recycling. | Minimized catalyst waste and product contamination. |

Exploration of New Chemical Transformations for Functional Material Applications

While traditionally used for fine chemical and pharmaceutical synthesis, the reactivity of this compound makes it a promising, yet underexplored, building block for functional organic materials.

Conductive Polymers and Organic Electronics: The synthesis of π-conjugated polymers and small molecules is the foundation of organic electronics. ekb.egiarjset.comresearchgate.net this compound can be used to synthesize substituted heterocycles like thiophenes, pyrroles, or furans, which are the core units of many conductive polymers. tubitak.gov.trresearchgate.net The ester and ketone functionalities could be used to tune the solubility and electronic properties of the resulting materials. A related compound, ethyl 2-bromo-3-thiophenecarboxylate, is already noted as a key building block for materials used in Organic Light-Emitting Diodes (OLEDs). nbinno.com This suggests a clear avenue for exploring the potential of this compound in creating novel materials for displays, sensors, and solar cells.

Functional Dyes: The synthesis of complex chromophores can also benefit from versatile building blocks. Multicomponent reactions are an efficient way to construct functional dye molecules. nih.gov The dual reactivity of this compound could be exploited in novel MCRs to create unique dye scaffolds with tailored photophysical properties for applications in sensing, imaging, or as sensitizers in solar cells.

| Material Application | Synthetic Role of this compound | Potential Impact |

| Organic Electronics | Precursor for functionalized thiophene (B33073) or pyrrole (B145914) monomers. | Development of new materials for OLEDs, OFETs, and organic photovoltaics. researchgate.netnbinno.com |

| Functional Dyes | Key component in multicomponent reactions to build novel chromophores. | Creation of new dyes for sensing, bio-imaging, and solar energy applications. nih.gov |

| Specialty Polymers | Incorporation as a functional monomer to introduce reactive handles. | Polymers with tunable properties or sites for post-polymerization modification. nbinno.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products